1-(2-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acidic or basic catalyst
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, potentially affecting neurotransmission.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-ol: Similar structure but with an alcohol group.
1-(2-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-amine: Similar structure but with an amine group.
1-(2-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
1-(2-Chlorophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14ClNO |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C12H14ClNO/c13-11-6-2-1-5-10(11)12(15)8-9-4-3-7-14-9/h1-2,5-6,9,14H,3-4,7-8H2 |
InChI Key |
FHPSPXGHZKNHHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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